Rac-Irofulven is classified as an antineoplastic agent derived from fungi, specifically from mushrooms. It is synthesized to enhance the therapeutic potential of its parent compound, illudin S, which has been found to possess significant anticancer properties. The compound is primarily researched for its applications in treating various cancers, including metastatic renal cell carcinoma .
The synthesis of rac-Irofulven involves several key steps that utilize advanced organic chemistry techniques. One common method includes the enantioselective total synthesis using polymer-supported reagents, catalysts, and scavengers to facilitate the reaction while improving yield and purity .
Rac-Irofulven undergoes various chemical reactions that are critical for its biological activity:
These reactions can be studied using techniques such as electrophoresis to observe DNA modifications and flow cytometry to assess apoptosis rates .
The mechanism by which rac-Irofulven exerts its anticancer effects primarily involves:
Studies have shown that this mechanism is effective against a range of tumor types, although clinical efficacy varies depending on cancer type and patient response .
Quantitative analyses using spectroscopic methods such as ultraviolet-visible spectroscopy can provide insights into its concentration and purity levels .
Rac-Irofulven is primarily researched for its applications in oncology:
rac-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of illudin S, a cytotoxic sesquiterpene isolated from the Omphalotus illudens (Jack O'Lantern) mushroom. Developed as an anticancer agent, it belongs to the acylfulvene class of compounds designed to improve the therapeutic index of their natural toxin precursors [3] [5]. Unlike illudin S, which exhibits broad toxicity, rac-Irofulven demonstrates selective antitumor activity through unique DNA interaction mechanisms. Its racemic nature stems from the synthetic process that yields both enantiomeric forms of the molecule [5].
The discovery path began with the isolation of illudins from luminous mushrooms in the 1950s. Despite potent cytotoxicity, illudin S caused severe organ damage in preclinical models, limiting clinical utility. In the 1990s, Dr. Trevor McMorris (UCSD) synthesized rac-Irofulven by structurally modifying illudin S’s reactive cyclopropane ring and adding a hydroxymethyl group [5]. This reduced non-specific toxicity while retaining anticancer properties. Dr. Michael Kelner validated its efficacy in xenograft models, showing activity against tumors resistant to conventional agents like cisplatin and taxanes [3] [5]. The compound was subsequently licensed to MGI Pharma (later Eisai) and entered clinical trials in the late 1990s.
rac-Irofulven features a complex hybrid structure:
The compound exists as an orange solid (mp: 171–173°C with decomposition) with limited solubility in aqueous solutions but moderate solubility in organic solvents like chloroform and methanol [1] [2]. Its racemic nature arises from the chiral center at the 6′ position, though enantiopure forms have been synthesized for mechanistic studies [5].
Table 1: Key Physicochemical Properties of rac-Irofulven
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₅H₁₈O₃ | |
Molecular Weight | 246.3 g/mol | |
Melting Point | 171–173°C (dec.) | Decomposes |
Boiling Point | 501.0 ± 45.0 °C | Predicted |
Density | 1.28 ± 0.1 g/cm³ | Predicted |
Solubility | Chloroform, Methanol | Slightly soluble |
pKa | 12.48 ± 0.70 | Predicted |
CAS Registry Number | 187277-46-9 |
rac-Irofulven represents a compelling case study in natural product-derived drug design and the challenges of clinical translation:
Novel Mechanism of Action: It covalently binds to DNA guanine residues, inducing single-strand breaks and S-phase arrest. Unlike classical alkylators, its cytotoxicity is amplified in cells with nucleotide excision repair (NER) deficiencies, making it a candidate for synthetic lethality approaches [3] [4] [5]. Preclinical studies confirmed activity against tumors resistant to cisplatin, taxanes, and topoisomerase inhibitors [4].
Clinical Development Journey:
Challenges: Modest single-agent efficacy and variable pharmacokinetics hindered broad approval [5] [7].
Biomarker-Driven Revival: The discovery that NER deficiency (common in urothelial, renal, and prostate cancers) correlates with rac-Irofulven sensitivity reignited interest. A 205-gene DRP™ biomarker was developed to identify responsive patients [6] [8]. Ongoing Phase II trials in prostate cancer (NCT04830145) use this companion diagnostic, showing a doubling of median survival (2.6 → 5.4 months) in biomarker-selected patients [5] [6].
Table 2: Clinical Efficacy of rac-Irofulven in Key Trials
Tumor Type | Study Phase | Patients (n) | Response Rate | Outcome |
---|---|---|---|---|
Metastatic Renal Cell | II | 20 | 0% | No objective responses [3] |
Platinum-Sensitive Ovarian | II | 55 | 12.7% PR, 54.6% SD | Median PFS: 6.4 mo; OS: 22.1+ mo [4] |
mCRPC (Biomarker-Selected) | II (Ongoing) | 9* | N/A | Median OS: 5.4 mo (vs. 2.6 mo historical) [5] [6] |
*Interim data from subset of planned 27 patients
This trajectory underscores a paradigm shift: transitioning from empirical chemotherapy to molecularly guided therapy. rac-Irofulven’s revival exemplifies how mechanistic insights and precision diagnostics can salvage promising compounds dismissed in conventional trials [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7